molecular formula C7H12N2O2 B13110247 Methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B13110247
M. Wt: 156.18 g/mol
InChI Key: FXNVBNPQEMINDK-UHFFFAOYSA-N
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Description

Methyl6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with an amine in the presence of a catalyst to form the tetrahydropyridine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like methanesulfonic acid (MsOH) .

Industrial Production Methods

Industrial production of Methyl6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated tetrahydropyridine derivatives .

Scientific Research Applications

Methyl6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate

InChI

InChI=1S/C7H12N2O2/c1-11-7(10)5-2-3-6(8)9-4-5/h3,5,9H,2,4,8H2,1H3

InChI Key

FXNVBNPQEMINDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC=C(NC1)N

Origin of Product

United States

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